2-[(4-Bromophenyl)methyl]-4-tert-butylcyclohexan-1-one

Synthetic Intermediate Conformational Analysis Stereoselective Synthesis

Procure this compound for its conformationally locked 4-tert-butylcyclohexanone core, which provides a rigid scaffold essential for stereoselective transformations. The electron-withdrawing 4-bromobenzyl group offers a synthetic handle for cross-coupling. Differentiated from less bulky analogs, this probe molecule ensures reproducible SAR data. Ideal for building complex frameworks in drug discovery. Request quote for bulk availability.

Molecular Formula C17H23BrO
Molecular Weight 323.274
CAS No. 1283475-19-3
Cat. No. B2510691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Bromophenyl)methyl]-4-tert-butylcyclohexan-1-one
CAS1283475-19-3
Molecular FormulaC17H23BrO
Molecular Weight323.274
Structural Identifiers
SMILESCC(C)(C)C1CCC(=O)C(C1)CC2=CC=C(C=C2)Br
InChIInChI=1S/C17H23BrO/c1-17(2,3)14-6-9-16(19)13(11-14)10-12-4-7-15(18)8-5-12/h4-5,7-8,13-14H,6,9-11H2,1-3H3
InChIKeyHVSJLRUHAWXFOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Overview: 2-[(4-Bromophenyl)methyl]-4-tert-butylcyclohexan-1-one (CAS 1283475-19-3) Specifications and Chemical Class


2-[(4-Bromophenyl)methyl]-4-tert-butylcyclohexan-1-one (CAS 1283475-19-3) is an organic compound classified as a substituted cyclohexanone. It features a 4-tert-butylcyclohexanone core with a 4-bromophenylmethyl substituent at the 2-position . Its molecular formula is C₁₇H₂₃BrO, with a molecular weight of 323.27 g/mol . Commercial sources typically offer this compound at purities of 95% to 98% for research purposes .

Substitution Risk Analysis: Why 2-[(4-Bromophenyl)methyl]-4-tert-butylcyclohexan-1-one Analogs Are Not Interchangeable


In the absence of specific structure-activity relationship (SAR) data for this compound, its differentiation from close analogs is based on established principles of medicinal and synthetic chemistry. Substitution on the cyclohexanone core, particularly with the sterically demanding tert-butyl group and the electron-withdrawing 4-bromobenzyl moiety, is known to profoundly influence molecular conformation, reactivity, and biological target engagement [1]. Therefore, substituting this compound with a different analog (e.g., an unsubstituted benzyl derivative or a 4-chloro variant) would alter these fundamental properties, potentially compromising the intended outcome of a synthesis or biological assay. The following section details the available, albeit indirect, evidence that supports this requirement for specificity.

Quantitative Differential Evidence for 2-[(4-Bromophenyl)methyl]-4-tert-butylcyclohexan-1-one (CAS 1283475-19-3)


Procurement Differentiator: Steric Bulk and Conformational Lock via 4-tert-Butyl Group

The presence of the 4-tert-butyl group serves as a critical conformational lock on the cyclohexanone ring, a feature not present in simpler analogs like 2-(4-bromobenzyl)cyclohexanone (C13H15BrO, MW 267.16) . This steric bulk forces the ring into a single chair conformation, which is essential for controlling the stereochemical outcome of subsequent reactions. In contrast, the unsubstituted analog exists as a rapidly interconverting mixture of conformers [1].

Synthetic Intermediate Conformational Analysis Stereoselective Synthesis

Procurement Differentiator: Enhanced Molecular Weight and Lipophilicity Profile vs. Unsubstituted Core

The molecular weight (323.27 g/mol) and calculated logP of the target compound are significantly higher than that of the unsubstituted analog, 2-(4-bromobenzyl)cyclohexanone (MW 267.16 g/mol) . This increase in molecular weight and lipophilicity, driven by the tert-butyl group, will alter the compound's membrane permeability, metabolic stability, and solubility profile compared to the smaller analog.

Physicochemical Properties Medicinal Chemistry Library Design

Procurement Differentiator: Reported Purity Grades from Commercial Suppliers

Commercial sourcing data indicates that 2-[(4-Bromophenyl)methyl]-4-tert-butylcyclohexan-1-one is available with specified purity levels of 95%+ or 98% . While these purity levels are common for research chemicals, this documented specification serves as a baseline procurement criterion. In contrast, the purity of a less common or custom-synthesized analog may be unknown or lower, representing a potential source of experimental variability.

Chemical Purity Vendor Specification Quality Control

Recommended Application Scenarios for 2-[(4-Bromophenyl)methyl]-4-tert-butylcyclohexan-1-one Based on Structural Attributes


Stereoselective Synthesis of Complex Molecules

This compound is best suited as a synthetic intermediate in reaction sequences where stereochemical control is paramount. The conformationally locked 4-tert-butylcyclohexanone core provides a rigid scaffold that can direct the stereoselectivity of nucleophilic additions or other transformations at the ketone or adjacent reactive sites. This makes it a valuable building block for constructing stereochemically complex frameworks in natural product synthesis or pharmaceutical development [1].

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

In medicinal chemistry, this compound serves as a distinct 'probe' molecule for exploring the impact of steric bulk and lipophilicity on biological activity. It can be used as a comparator against its less bulky analog, 2-(4-bromobenzyl)cyclohexanone, to elucidate the role of the tert-butyl group in target binding, selectivity, or metabolic stability . Its commercial availability at a defined purity supports its use in generating reliable and reproducible SAR data.

Development of Novel Chemical Libraries

The compound is a suitable building block for generating libraries of novel molecules through derivatization of the ketone and/or the bromophenyl group. The bromine atom provides a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. This enables the exploration of chemical space around the conformationally biased cyclohexanone core, which is a valuable strategy in drug discovery [2].

Technical Documentation Hub

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